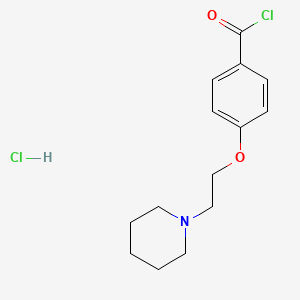

4-(2-(1-哌啶基)乙氧基)苯甲酸HCl

描述

“4-(2-(1-Piperidino)ethoxy)benzoic acid HCl” is an organic compound with the molecular formula C14H19NO3 . It is also known as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound has been widely studied due to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-piperidino-ethoxy)benzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction is carried out under reflux for 2 hours in a nitrogen atmosphere.Molecular Structure Analysis

The molecule contains a benzoic acid group (C6H5COOH) linked to an ethoxy chain (CH2CH2O) which terminates in a piperidine ring (C5H10N) .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development. It is also used in the synthesis of Schiff and Mannich bases of Isatin derivatives.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用

Pharmaceutical Testing

This compound is available as a high-quality reference standard for pharmaceutical testing, indicating its use in quality control and method development within the pharmaceutical industry .

Enantiomer Studies

The compound has been mentioned in studies related to enantiomers, which are molecules that are mirror images of each other. These studies focus on the properties and activities of enantiomers in biological systems, which can lead to the development of more effective drugs with fewer side effects .

作用机制

While the specific mechanism of action of this compound is not mentioned in the search results, compounds like it have been studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment.

安全和危害

属性

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJLXLFQNXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)